ortho-iodoHoechst 33258

Description

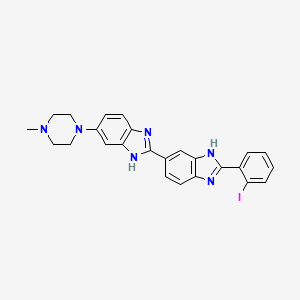

Structure

3D Structure

Properties

IUPAC Name |

2-(2-iodophenyl)-6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23IN6/c1-31-10-12-32(13-11-31)17-7-9-21-23(15-17)29-24(27-21)16-6-8-20-22(14-16)30-25(28-20)18-4-2-3-5-19(18)26/h2-9,14-15H,10-13H2,1H3,(H,27,29)(H,28,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOHARKYRPCGBEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC=CC=C6I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23IN6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60935844 | |

| Record name | 2'-(2-Iodophenyl)-6-(4-methylpiperazin-1-yl)-1H,3'H-2,5'-bibenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60935844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158013-41-3 | |

| Record name | Orthoiodohoechst | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158013413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-(2-Iodophenyl)-6-(4-methylpiperazin-1-yl)-1H,3'H-2,5'-bibenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60935844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

ortho-iodoHoechst 33258: A Technical Guide to a Photosensitive DNA Staining Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

ortho-iodoHoechst 33258 is a derivative of the well-known fluorescent DNA stain, Hoechst 33258. Like its parent compound, it is a bis-benzimidazole dye that binds to the minor groove of DNA, showing a preference for AT-rich regions.[1] This binding results in a significant enhancement of its fluorescence, making it a useful tool for visualizing cell nuclei in both fixed and living cells.[1] What distinguishes this compound is its enhanced ability to sensitize DNA to cleavage upon exposure to UVA light, a property that is significantly more pronounced in this isomer compared to its meta and para counterparts, and the original iodoHoechst 33258.[2] This technical guide provides an in-depth overview of the spectral properties, experimental protocols, and unique applications of this compound.

Core Properties and Spectral Data

Table 1: Spectral Properties of Hoechst 33258 (Parent Compound)

| Property | Value |

| Excitation Maximum (Ex) | ~350 nm |

| Emission Maximum (Em) | ~461 nm (when bound to DNA) |

| Molar Extinction Coefficient (ε) | 46,000 cm⁻¹M⁻¹ |

| Stokes Shift | ~111 nm |

Note: This data is for the parent compound Hoechst 33258 and should be used as an approximation for this compound.

Mechanism of Action

The fundamental mechanism of this compound as a DNA stain is its non-intercalative binding to the minor groove of double-stranded DNA. This interaction is significantly stronger in regions rich in adenine (B156593) and thymine (B56734) base pairs. Upon binding, the dye undergoes a conformational change that leads to a substantial increase in its fluorescence quantum yield, allowing for the specific visualization of nuclear DNA.

Experimental Protocols

General Protocol for Staining of Suspension and Adherent Cells

This protocol provides a general guideline for using this compound as a nuclear stain in cell biology applications. The optimal concentration of the working solution may need to be adjusted based on the cell type and experimental conditions.[1]

Materials:

-

This compound stock solution (e.g., 1 mg/mL in DMSO)

-

Phosphate-buffered saline (PBS)

-

Serum-free cell culture medium

-

Suspension or adherent cells

Protocol for Suspension Cells:

-

Harvest cells and centrifuge at 1000 x g for 3-5 minutes at 4°C. Discard the supernatant.[1]

-

Wash the cell pellet twice with PBS, centrifuging for 5 minutes each time.[1]

-

Resuspend the cells to a density of 1x10⁶ cells/mL.[1]

-

Prepare the working solution by diluting the stock solution in serum-free cell culture medium or PBS. A final concentration of 10 µg/mL is a common starting point.[3]

-

Add 1 mL of the working solution to the cell suspension and incubate at room temperature for 3-10 minutes.[1]

-

Centrifuge at 400 x g for 3-4 minutes at 4°C and discard the supernatant.[1]

-

Wash the cells twice with PBS for 5 minutes each time.[1]

-

Resuspend the cells in serum-free cell culture medium or PBS for analysis by fluorescence microscopy or flow cytometry.[1]

Protocol for Adherent Cells:

-

Culture adherent cells on sterile coverslips.

-

Remove the coverslip from the culture medium and aspirate any excess medium.[1]

-

Add 100 µL of the working solution to the coverslip, ensuring the cells are completely covered.[1]

-

Incubate at room temperature for 3-10 minutes.[1]

-

Wash the cells twice with medium for 5 minutes each time.[1]

-

Mount the coverslip and observe under a fluorescence microscope.

Protocol for UVA-Induced DNA Cleavage

This compound is a potent photosensitizer for UVA-induced DNA cleavage.[2] The following protocol is adapted from studies on iodoHoechst 33258 and can be used as a starting point for investigating this property.[4]

Materials:

-

Plasmid DNA (e.g., pBR322) or other DNA of interest

-

This compound

-

Reaction buffer (e.g., 3.5 mM Tris-HCl, 25 mM NaCl, 1 mM dithiothreitol, 3.5 mM MgCl₂)[4]

-

UVA light source (e.g., 366 nm black light lamp)[4]

-

Agarose (B213101) gel electrophoresis equipment

Protocol:

-

Prepare a reaction mixture containing the DNA and the desired concentration of this compound in the reaction buffer.[4]

-

Irradiate the mixture with a UVA source for a defined period. A 4-watt black light lamp at a distance of 20 cm for 10 minutes has been previously described.[4]

-

Analyze the DNA cleavage by agarose gel electrophoresis. Compare the irradiated samples to a non-irradiated control to assess the extent of DNA strand breaks.

Diagrams

References

An In-depth Technical Guide to the DNA Binding Affinity of ortho-iodoHoechst 33258

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the DNA binding characteristics of ortho-iodoHoechst 33258, a derivative of the well-known fluorescent dye Hoechst 33258. While specific quantitative binding affinity data for the ortho-iodo derivative is limited in publicly available literature, this document synthesizes the known information regarding its mode of binding, sequence preference, and its unique properties as a photosensitizing agent. This guide also presents detailed, adaptable experimental protocols for key techniques used to study DNA-ligand interactions, including fluorescence spectroscopy, isothermal titration calorimetry (ITC), and surface plasmon resonance (SPR). Furthermore, a proposed mechanism for its UVA-induced DNA cleavage is visualized. This document is intended to serve as a valuable resource for researchers investigating DNA-binding agents and their potential therapeutic applications.

Introduction

Hoechst 33258 is a bis-benzimidazole dye widely recognized for its ability to bind to the minor groove of double-stranded DNA, exhibiting a strong preference for AT-rich sequences. This interaction leads to a significant enhancement of its fluorescence, making it a valuable tool for visualizing cell nuclei and studying DNA replication. Chemical modifications to the Hoechst 33258 scaffold have been explored to modulate its DNA binding properties and to introduce novel functionalities.

This compound is a derivative where an iodine atom is substituted at the ortho position of the terminal phenyl ring. This modification has been shown to impart potent photosensitizing properties, leading to DNA strand cleavage upon exposure to UVA light.[1][2] Understanding the DNA binding affinity of this compound is crucial for elucidating its mechanism of action and for its potential development as a phototherapeutic agent.

DNA Binding Properties of Hoechst Dyes

Hoechst dyes, including Hoechst 33258 and its derivatives, primarily bind to the minor groove of B-DNA. This binding is non-intercalative and is driven by a combination of van der Waals forces, hydrogen bonding, and electrostatic interactions.[3] The core bis-benzimidazole structure fits snugly into the minor groove, with a pronounced specificity for sequences containing at least three consecutive A-T base pairs.[4]

The introduction of an iodine atom at the ortho position of the phenyl ring in this compound is not expected to fundamentally alter this minor groove binding preference for AT-rich regions.[5] However, the bulky iodine substituent may influence the precise positioning and orientation of the molecule within the minor groove, which could in turn affect its binding affinity and photosensitizing efficiency.

Quantitative Binding Affinity Data

A thorough review of the available scientific literature did not yield specific quantitative data (e.g., Kd, ka, kd) for the binding of this compound to DNA. However, comparative studies on the UVA-induced DNA cleavage activity of different iodo-Hoechst isomers suggest that the ortho-isomer is the most potent, followed by the meta and para isomers.[1] This enhanced activity of the ortho-isomer could be attributed to either a higher binding affinity, a more efficient photochemical reaction, or a combination of both factors.

For the parent compound, Hoechst 33258, a range of dissociation constants (Kd) have been reported, typically in the nanomolar to low micromolar range, depending on the specific DNA sequence and experimental conditions.[3] It is reasonable to hypothesize that the Kd for this compound would be in a similar range.

Table 1: Comparative DNA Cleavage Activity of iodoHoechst 33258 Isomers

| Compound | Relative DNA Cleavage Potency |

| This compound | +++ |

| meta-iodoHoechst 33258 | ++ |

| para-iodoHoechst 33258 | + |

Note: This table provides a qualitative comparison based on reported UVA-induced DNA single-strand break formation.[1][2]

Experimental Protocols

The following are detailed protocols for commonly used techniques to determine the DNA binding affinity of small molecules like this compound. These protocols are adapted from established methods for Hoechst 33258 and may require optimization for the specific iodo-derivative.

Fluorescence Spectroscopy

Fluorescence titration is a widely used method to determine the binding constant of fluorescent ligands to macromolecules. The principle relies on the change in the ligand's fluorescence properties upon binding to its target.

Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and determine its concentration spectrophotometrically.

-

Prepare a stock solution of double-stranded DNA (e.g., calf thymus DNA or a specific oligonucleotide) in the desired buffer (e.g., 10 mM Tris-HCl, 100 mM NaCl, pH 7.4). Determine the DNA concentration accurately.

-

Prepare a series of solutions with a fixed concentration of this compound and increasing concentrations of DNA in the assay buffer.

-

-

Fluorescence Measurements:

-

Using a spectrofluorometer, excite the samples at the appropriate wavelength for this compound (typically around 350 nm for Hoechst dyes) and record the emission spectrum (typically 450-550 nm).[6]

-

Measure the fluorescence intensity at the emission maximum for each sample.

-

-

Data Analysis:

-

Plot the change in fluorescence intensity as a function of the DNA concentration.

-

Fit the data to a suitable binding model (e.g., a one-site binding model) using non-linear regression analysis to determine the dissociation constant (Kd).

-

Figure 1. Experimental workflow for determining DNA binding affinity using fluorescence titration.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n) of the interaction in a single experiment.

Methodology:

-

Sample Preparation:

-

Prepare solutions of this compound and DNA in the same, extensively dialyzed buffer to minimize heats of dilution.

-

Degas all solutions immediately before use to prevent air bubbles in the calorimeter cell.

-

Accurately determine the concentrations of both the ligand and the DNA.

-

-

ITC Experiment:

-

Fill the sample cell of the ITC instrument with the DNA solution (e.g., 10-50 µM).

-

Fill the injection syringe with the this compound solution (e.g., 100-500 µM).

-

Perform a series of injections of the ligand into the sample cell while monitoring the heat changes.

-

-

Data Analysis:

-

Integrate the heat pulses from each injection to obtain the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to DNA.

-

Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters (Ka, ΔH, and n).

-

Figure 2. Workflow for Isothermal Titration Calorimetry (ITC) experiment.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding of an analyte in solution to a ligand immobilized on a sensor surface in real-time. This allows for the determination of both the association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated.

Methodology:

-

Sensor Chip Preparation:

-

Immobilize biotinylated DNA onto a streptavidin-coated sensor chip.

-

Alternatively, use other surface chemistries to immobilize the DNA.

-

-

SPR Measurement:

-

Inject a series of concentrations of this compound in running buffer over the sensor surface.

-

Monitor the change in the SPR signal (response units, RU) over time during the association and dissociation phases.

-

Regenerate the sensor surface between injections if necessary.

-

-

Data Analysis:

-

Fit the sensorgrams from the different analyte concentrations to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine ka and kd.

-

Calculate the Kd as the ratio of kd/ka.

-

Alternatively, perform a steady-state analysis by plotting the equilibrium response against the analyte concentration.

-

Figure 3. General workflow for Surface Plasmon Resonance (SPR) analysis.

Proposed Mechanism of UVA-Induced DNA Cleavage

The enhanced photosensitizing activity of this compound is attributed to the relatively weak carbon-iodine bond. Upon absorption of UVA light, the molecule is excited, leading to homolytic cleavage of the C-I bond and the formation of a highly reactive aryl radical on the Hoechst molecule and an iodine radical.[1] The aryl radical, being in close proximity to the DNA minor groove, can then abstract a hydrogen atom from the deoxyribose backbone, initiating a series of reactions that ultimately result in a single-strand break.[2] The sequence preference of this cleavage is dictated by the binding sites of the drug, which are AT-rich regions.[7]

References

- 1. Comparative studies of UV-induced DNA cleavage by analogues of iodoHoechst 33258 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ultraviolet light-induced cleavage of DNA in the presence of iodoHoechst 33258: the sequence specificity of the reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Binding characteristics of Hoechst 33258 with calf thymus DNA, poly[d(A-T)], and d(CCGGAATTCCGG): multiple stoichiometries and determination of tight binding with a wide spectrum of site affinities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Massive parallel analysis of DNA-Hoechst 33258 binding specificity with a generic oligodeoxyribonucleotide microchip - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. promega.com [promega.com]

- 7. Ultraviolet light-induced cleavage of DNA in the presence of iodoHoechst 33258: the sequence specificity of the reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of ortho-iodoHoechst 33258

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed technical guide for the synthesis of ortho-iodoHoechst 33258, a fluorescent dye and DNA minor groove binding agent. Due to the limited availability of a direct, published synthetic protocol, this guide presents a plausible and chemically sound multi-step synthesis route based on established organic chemistry principles and published procedures for analogous compounds. The synthesis involves the preparation of key intermediates, including an ortho-iodinated benzaldehyde, followed by a series of condensation and cyclization reactions to construct the final bis-benzimidazole structure.

Physicochemical Properties and Characterization Data

A summary of the key physicochemical properties of the target compound, this compound, is provided below. This data is essential for the characterization and quality control of the synthesized molecule.

| Property | Value | Reference |

| Molecular Formula | C₂₅H₂₅IN₆O | Inferred from structure |

| Molecular Weight | 568.41 g/mol | [1][2] |

| CAS Number | 158013-41-3 | [1][2] |

| Appearance | Solid | [1] |

| Solubility | Soluble in DMSO | [1][2] |

| Excitation Maximum (Ex) | <380 nm (Ultraviolet) | [1] |

| Emission Maximum (Em) | 451-495 nm (Blue) | [1] |

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a multi-step pathway, beginning with the ortho-iodination of a phenolic precursor, followed by the construction of the bis-benzimidazole core.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following protocols are adapted from established procedures for similar chemical transformations and should be optimized for the specific synthesis of this compound.

Step 1: Synthesis of 2-Iodo-4-hydroxybenzaldehyde

This step focuses on the regioselective ortho-iodination of 4-hydroxybenzaldehyde.

Materials:

-

4-Hydroxybenzaldehyde

-

Iodine (I₂)

-

Ammonium (B1175870) peroxodisulfate ((NH₄)₂S₂O₈)

-

Methanol

-

Water

-

Sodium thiosulfate (B1220275) solution

-

Ethyl acetate

-

Brine

Procedure:

-

Dissolve 4-hydroxybenzaldehyde in methanol.

-

Add a solution of potassium iodide and ammonium peroxodisulfate in water to the methanolic solution of the phenol.

-

Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain 2-iodo-4-hydroxybenzaldehyde.

Step 2: Synthesis of 3-Amino-4-(4-methylpiperazin-1-yl)benzonitrile

This part of the synthesis prepares the diamine precursor required for the formation of the first benzimidazole ring.

Materials:

-

4-Fluoro-3-nitrobenzonitrile

-

N-Methylpiperazine

-

Potassium carbonate

-

Dimethylformamide (DMF)

-

Palladium on carbon (10% Pd/C)

-

Hydrogen gas (H₂)

Procedure:

-

To a solution of 4-fluoro-3-nitrobenzonitrile in DMF, add N-methylpiperazine and potassium carbonate.

-

Heat the reaction mixture and monitor its progress by TLC.

-

After completion, cool the mixture to room temperature and pour it into ice-water.

-

Extract the product, 4-(4-methylpiperazin-1-yl)-3-nitrobenzonitrile, with a suitable organic solvent.

-

Wash the organic layer, dry it, and concentrate to obtain the crude product.

-

For the reduction step, dissolve the nitro compound in ethanol and add 10% Pd/C.

-

Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC).

-

Filter the catalyst and concentrate the filtrate to obtain 3-amino-4-(4-methylpiperazin-1-yl)benzonitrile.

Step 3 & 4: Synthesis of the Bis-benzimidazole Core

These steps involve the condensation of the previously synthesized intermediates to form the core structure of this compound.

Materials:

-

2-Iodo-4-hydroxybenzaldehyde

-

3-Amino-4-(4-methylpiperazin-1-yl)benzonitrile

-

1,2-Diaminobenzene

-

Sodium metabisulfite (B1197395) (Na₂S₂O₅) or another suitable condensing agent

-

Ethanol/Water mixture or another suitable solvent system

Procedure:

-

A general method for benzimidazole synthesis involves the reaction of an ortho-phenylenediamine with an aldehyde in the presence of an oxidizing or condensing agent[3].

-

Combine 2-iodo-4-hydroxybenzaldehyde and 3-amino-4-(4-methylpiperazin-1-yl)benzonitrile in a suitable solvent system (e.g., ethanol/water).

-

Add a condensing agent such as sodium metabisulfite and stir the mixture.

-

The reaction progress should be monitored by TLC.

-

Upon formation of the first benzimidazole intermediate, introduce 1,2-diaminobenzene to the reaction mixture to form the second benzimidazole ring. This may require further addition of a condensing agent and adjustment of reaction conditions.

-

After the completion of the reaction, the crude product is isolated by filtration or extraction.

-

Purification is typically achieved through recrystallization or column chromatography.

Step 5: Final Product Formation and Purification

The final step may involve hydrolysis of any protecting groups (if used) and purification of the final product.

Procedure:

-

Depending on the exact reaction conditions in the previous steps, a final hydrolysis step may be necessary to ensure the phenolic hydroxyl group is deprotected.

-

The final product, this compound, should be purified to a high degree. High-Performance Liquid Chromatography (HPLC) is a suitable method for the purification of Hoechst dyes.

-

Characterize the purified product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Experimental Workflow

The general workflow for the synthesis and purification of this compound is outlined below.

Caption: General experimental workflow for synthesis and purification.

Conclusion

This technical guide provides a comprehensive, albeit inferred, pathway for the synthesis of this compound. The presented protocols are based on established chemical literature for analogous compounds and provide a strong foundation for researchers to develop a robust and optimized synthesis in the laboratory. Careful monitoring of each reaction step and thorough characterization of intermediates and the final product are crucial for a successful outcome. This guide is intended to empower researchers in the fields of chemical biology and drug development with the necessary information to produce this valuable molecular probe.

References

An In-Depth Technical Guide to ortho-iodoHoechst 33258: Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of ortho-iodoHoechst 33258, a fluorescent dye commonly used for nuclear staining. The information presented is intended to assist researchers in the effective handling, storage, and application of this compound.

Core Properties of this compound

This compound is a derivative of the Hoechst 33258 dye, characterized by the presence of an iodine atom in the ortho position of the phenyl group. This modification can influence its spectral properties, DNA binding affinity, and overall physicochemical characteristics. Like its parent compound, it is a cell-permeant dye that binds to the minor groove of DNA, with a preference for AT-rich regions. This binding results in a significant enhancement of its fluorescence, making it a valuable tool for visualizing cell nuclei in both live and fixed cells.[1]

Quantitative Data Summary

The following tables summarize the available quantitative data on the solubility and stability of this compound.

Table 1: Solubility of this compound

| Solvent | Solubility | Concentration (mM) | Notes |

| Dimethyl Sulfoxide (DMSO) | 50 mg/mL | 93.56 mM | Ultrasonic assistance may be required for complete dissolution. |

| Water | < 0.1 mg/mL | - | Considered insoluble. |

Table 2: Stability of this compound Stock Solutions

| Storage Temperature | Duration | Conditions |

| -80°C | 6 months | In a suitable solvent, protected from light. |

| -20°C | 1 month | In a suitable solvent, protected from light. |

Experimental Protocols

Protocol for Determining Solubility

This protocol outlines a general procedure for determining the solubility of a chemical compound like this compound in various solvents.

Materials:

-

This compound powder

-

Selected solvents (e.g., DMSO, water, ethanol, methanol, acetonitrile)

-

Vortex mixer

-

Water bath sonicator

-

Analytical balance

-

Microcentrifuge

-

UV-Vis spectrophotometer or HPLC system

Procedure:

-

Preparation of Supersaturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials.

-

Add a known volume of each solvent to the respective vials.

-

-

Equilibration:

-

Vortex the vials for 2 minutes.

-

If the compound has not fully dissolved, sonicate in a water bath for up to 5 minutes.[2]

-

Allow the solutions to equilibrate at a constant temperature (e.g., 25°C) for a specified period (e.g., 24 hours) with continuous agitation to ensure saturation.

-

-

Separation of Undissolved Solid:

-

Centrifuge the vials at high speed to pellet the undissolved solid.

-

-

Quantification of Dissolved Compound:

-

Carefully collect an aliquot of the supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted supernatant using a validated analytical method such as UV-Vis spectrophotometry or HPLC.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature.

-

Protocol for Stability Testing

This protocol is based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances and can be adapted for fluorescent dyes.[3]

Materials:

-

Stock solution of this compound in a chosen solvent (e.g., DMSO)

-

Temperature- and humidity-controlled storage chambers

-

Light source for photostability testing (e.g., D65/ID65 emission standard lamp)[4]

-

HPLC system with a suitable column and detector

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration.

-

Aliquot the solution into multiple vials to be stored under different conditions.

-

-

Storage Conditions:

-

Long-term stability: Store samples at the recommended storage temperature (e.g., -20°C and -80°C) for the proposed duration (e.g., up to 6 months).[3]

-

Accelerated stability: Store samples at elevated temperatures (e.g., 25°C/60% RH, 40°C/75% RH) for a shorter period (e.g., 3-6 months) to predict long-term stability.

-

Photostability: Expose samples to a standardized light source to assess the impact of light on degradation.[4]

-

-

Time Points for Analysis:

-

Analyze the samples at predetermined time intervals (e.g., 0, 1, 3, and 6 months).

-

-

Analysis:

-

At each time point, analyze the samples using a stability-indicating HPLC method. This method should be able to separate the intact dye from any potential degradation products.

-

Quantify the amount of remaining this compound and identify and quantify any degradation products.

-

-

Evaluation:

-

Assess the change in the concentration of the dye over time and under different conditions to determine its stability and shelf-life.

-

Experimental Workflows and Signaling Pathways

This compound is primarily used as a nuclear stain and does not have a known signaling pathway it directly modulates. Its mechanism of action is based on its physical interaction with DNA. The following diagrams illustrate the experimental workflow for using this dye.

Degradation and Phototoxicity

While specific degradation pathways for this compound have not been extensively documented, Hoechst dyes, in general, are known to be susceptible to photobleaching upon prolonged exposure to UV light. More critically, UV excitation of Hoechst dyes can lead to the generation of reactive oxygen species, which can cause DNA damage.[5][6] This phototoxicity is a crucial consideration, especially in live-cell imaging experiments, as it can affect cell viability and introduce experimental artifacts.[5] It is therefore recommended to use the lowest possible excitation light intensity and exposure time required to obtain a satisfactory signal.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. ema.europa.eu [ema.europa.eu]

- 4. database.ich.org [database.ich.org]

- 5. The live cell DNA stain SiR-Hoechst induces DNA damage responses and impairs cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DNA damage (naturally occurring) - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the AT-rich Region Specificity of ortho-iodoHoechst 33258

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ortho-iodoHoechst 33258, a derivative of the well-known DNA minor groove binder Hoechst 33258. This document delves into its binding mechanism to AT-rich DNA regions, its fluorescence properties, and its applications, particularly in the realm of targeted radionuclide therapy. This guide is intended to be a valuable resource for researchers and professionals in drug development and related scientific fields.

Introduction

Hoechst 33258 is a bis-benzimidazole dye renowned for its ability to bind to the minor groove of DNA, exhibiting a strong preference for sequences rich in adenine (B156593) (A) and thymine (B56734) (T). This binding event is accompanied by a significant enhancement in fluorescence, making it a widely used tool for visualizing cell nuclei and studying DNA dynamics.[1] The iodinated analogue, this compound, retains this AT-rich specificity while introducing a halogen atom that can be leveraged for various applications, including as a photosensitizer and, when radiolabeled, in targeted radionuclide therapy.[2] The position of the iodine atom on the phenyl ring is critical, with the ortho isomer demonstrating significantly higher activity in inducing DNA cleavage upon UVA irradiation compared to its meta and para counterparts.[2]

Mechanism of Binding to AT-rich DNA

Like its parent compound, this compound binds to the minor groove of B-DNA. The binding is non-intercalative and is driven by a combination of van der Waals forces, hydrogen bonds, and electrostatic interactions. The crescent shape of the molecule allows it to fit snugly into the minor groove.

The specificity for AT-rich regions is primarily due to the steric hindrance imposed by the exocyclic amino group of guanine (B1146940) (G) in GC base pairs, which protrudes into the minor groove and prevents the deep binding of the Hoechst molecule. In contrast, the floor of the minor groove in AT-rich regions is devoid of such obstructions, allowing for a close and favorable interaction. Studies on Hoechst 33258 have shown that a sequence of at least three to four consecutive AT base pairs is required for high-affinity binding.[3][4]

Quantitative Binding Data

| DNA Sequence | Hoechst 33258 Ka (M-1) x 108 | Notes |

| AATT | 5.5 | High affinity. |

| TAAT | ~2.75 | Intermediate affinity. |

| ATAT | ~2.75 | Intermediate affinity. |

| TATA | ~0.275 | Lower affinity. |

| TTAA | ~0.0275 | Lowest affinity among the tested (A/T)4 sites. |

| Data adapted from studies on Hoechst 33258, which is expected to have similar binding preferences to its ortho-iodo derivative. The association constant (Ka) is the reciprocal of the dissociation constant (Kd). |

Qualitative studies on the DNA cleavage activity of different iodo-Hoechst isomers have provided valuable insights into the relative potency of the ortho derivative.

| Compound | Relative DNA Cleavage Activity (UVA-induced) |

| This compound | ++++ |

| meta-iodoHoechst 33258 | ++ |

| para-iodoHoechst 33258 | ++ |

| This table provides a qualitative comparison of the DNA single-strand break induction in pBR322 DNA. The activity decreases in the order: ortho- > meta- and para-.[2] |

Experimental Protocols

Synthesis of this compound

A detailed, step-by-step synthesis protocol for the non-radioactive this compound is not explicitly available in the reviewed literature. However, a general synthetic strategy can be inferred from the synthesis of other Hoechst analogues, such as the meta-hydroxy derivative.[5] The synthesis would likely involve a multi-step process culminating in the coupling of the iodinated phenyl-bisbenzimidazole core with a suitable piperazine (B1678402) derivative.

For the radioiodinated version, a common method is electrophilic radioiodination of the Hoechst 33258 precursor. Purification of the final product can be achieved using High-Performance Liquid Chromatography (HPLC). A simple HPLC method has been described for the purification of 131I-iodoHoechst 33258, using a mobile phase of methanol (B129727) and aqueous ammonia (B1221849) (0.2%) in a 2:3 ratio.[6]

Determination of DNA Binding Affinity by Fluorescence Titration

This protocol describes a general method to determine the dissociation constant (Kd) of a DNA-binding ligand.

Materials:

-

This compound stock solution (in DMSO or appropriate buffer)

-

DNA oligonucleotides of desired sequences (e.g., AATT, ATAT)

-

Binding buffer (e.g., 10 mM phosphate (B84403) buffer, 100 mM NaCl, pH 7.4)

-

Fluorometer

Procedure:

-

Prepare a solution of this compound at a fixed concentration in the binding buffer. The concentration should be in the low nanomolar range and kept constant throughout the experiment.

-

Place the dye solution in a quartz cuvette.

-

Record the initial fluorescence intensity of the dye solution.

-

Incrementally add small aliquots of the DNA stock solution to the cuvette.

-

After each addition, allow the solution to equilibrate for a few minutes and then record the fluorescence emission spectrum or intensity at the emission maximum.

-

Continue the titration until the fluorescence intensity reaches a plateau, indicating saturation of the dye with DNA.

-

Correct the fluorescence data for dilution.

-

Plot the change in fluorescence intensity as a function of the DNA concentration.

-

Fit the resulting binding curve to a suitable binding model (e.g., a one-site binding model) to calculate the dissociation constant (Kd).

DNase I Footprinting to Determine Binding Site

This method identifies the specific DNA sequence where a ligand binds by protecting it from enzymatic cleavage.

Materials:

-

DNA fragment of interest, end-labeled with a radioactive isotope (e.g., 32P)

-

This compound

-

DNase I

-

Binding buffer

-

Stop solution (containing EDTA)

-

Denaturing polyacrylamide gel

Procedure:

-

Incubate the end-labeled DNA with varying concentrations of this compound in the binding buffer to allow for binding equilibrium to be reached. Include a control reaction with no ligand.

-

Add a low concentration of DNase I to each reaction and incubate for a short period to achieve partial DNA cleavage (on average, one cut per DNA molecule).

-

Stop the reaction by adding the stop solution.

-

Denature the DNA fragments and separate them by size using denaturing polyacrylamide gel electrophoresis.

-

Visualize the DNA fragments by autoradiography.

-

The region where this compound is bound will be protected from DNase I cleavage, resulting in a "footprint" – a gap in the ladder of DNA fragments compared to the control lane.

Application in Targeted Radionuclide Therapy

When labeled with an Auger electron-emitting radionuclide such as Iodine-125, this compound becomes a potent agent for targeted radiotherapy. Auger electrons are low-energy electrons with a very short range (nanometers to micrometers), which deposit their energy in a highly localized manner.

The mechanism of action involves the following steps:

-

Targeting: The radioiodinated this compound is administered and preferentially binds to the AT-rich minor groove of DNA within the nuclei of cells.

-

Radioactive Decay: The Iodine-125 nucleus decays via electron capture, creating a vacancy in an inner electron shell.

-

Auger Cascade: This vacancy is filled by an electron from an outer shell, and the excess energy is released by the emission of a cascade of low-energy Auger electrons.

-

Localized Damage: Due to their short range, the Auger electrons deposit a high dose of energy in the immediate vicinity of the DNA, leading to complex and difficult-to-repair double-strand breaks and ultimately, cell death.

The high efficiency of DNA cleavage by the ortho isomer upon UVA irradiation suggests that the specific geometry of the ortho-substituted compound in the minor groove is particularly effective at generating damaging radicals in close proximity to the DNA backbone.[2] This property is highly desirable for an Auger electron-emitting radiopharmaceutical, as it maximizes the damage to the target DNA.

Conclusion

This compound is a valuable molecule for researchers and drug developers. Its strong and specific binding to the AT-rich minor groove of DNA, combined with the properties conferred by the ortho-iodine substitution, make it a powerful tool for DNA visualization, as a photosensitizer, and as a targeted agent for radionuclide therapy. While more quantitative data on its binding affinity would be beneficial, the existing qualitative evidence strongly supports its potential, particularly in the development of novel anti-cancer therapies. The experimental protocols provided in this guide offer a starting point for researchers wishing to explore the properties and applications of this intriguing compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Comparative studies of UV-induced DNA cleavage by analogues of iodoHoechst 33258 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ultraviolet light-induced cleavage of DNA in the presence of iodoHoechst 33258: the sequence specificity of the reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ultraviolet light-induced cleavage of DNA in the presence of iodoHoechst 33258: the sequence specificity of the reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, DNA binding, footprinting and in vitro antitumour studies of a meta-hydroxy analogue of Hoechst 33258 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bis-benzimidazole dyes, Hoechst 33258 and Hoechst 33342: radioiodination, facile purification and subcellular distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: ortho-iodoHoechst 33258 Staining of Fixed Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

ortho-iodoHoechst 33258 is a blue fluorescent dye belonging to the Hoechst family of stains used for labeling DNA.[1][2][3] These dyes are cell-permeant and bind to the minor groove of double-stranded DNA, with a strong preference for adenine-thymine (A-T) rich regions.[4][5][6][7][8][9] Upon binding to DNA, their fluorescence is significantly enhanced, making them effective for visualizing cell nuclei in both live and fixed cells.[5][6][7][8][10] While closely related to the more common Hoechst 33258 and Hoechst 33342, this compound serves as a marker dye within this series.[5] This document provides a detailed protocol for the use of this compound in the staining of fixed cells for fluorescence microscopy and flow cytometry applications.

Principle of Staining

Hoechst dyes, including this compound, are bis-benzimide derivatives that exhibit minimal fluorescence in solution but become brightly fluorescent upon binding to DNA.[11] This property allows for the staining of cells with minimal background fluorescence, often without the need for a wash step. The fluorescence intensity of Hoechst dyes is also influenced by the pH of the solvent, with higher pH leading to increased fluorescence.[4][5][6][8] The key difference between Hoechst 33342 and Hoechst 33258 lies in the higher lipophilicity and cell-permeability of Hoechst 33342 due to an additional ethyl group.[8][10]

Data Presentation

Table 1: Spectral Properties of Hoechst Dyes

| Dye | Excitation Max (with DNA) | Emission Max (with DNA) |

| Hoechst 33258 | 352 nm[12] | 461 nm[10][12] |

| Hoechst 33342 | 351 nm[4] | 461 nm[4][13] |

| This compound | ~350 nm (presumed) | ~461 nm (presumed) |

Table 2: Recommended Staining Concentrations and Incubation Times

| Application | Staining Concentration | Incubation Time | Temperature |

| Fluorescence Microscopy (Fixed Cells) | 0.5 - 2 µg/mL[4][14] | At least 15 minutes[4][14] | Room Temperature |

| Flow Cytometry (Fixed Cells) | 0.2 - 2 µg/mL[4] | 15 minutes[4] | Room Temperature |

Experimental Protocols

I. Preparation of Stock Solution

-

Dissolving the Dye : Prepare a stock solution of this compound at a concentration of 10 mg/mL by dissolving the powder in distilled water or dimethyl sulfoxide (B87167) (DMSO).[2][4]

-

Storage : Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[4][5][6] Aqueous solutions can be stored at 2-6°C for up to six months, protected from light.[8]

II. Staining Protocol for Fixed Adherent Cells for Fluorescence Microscopy

This protocol is adapted from general Hoechst dye staining procedures.

-

Cell Culture : Grow adherent cells on sterile coverslips in a culture dish until they reach the desired confluency.

-

Fixation :

-

Aspirate the culture medium.

-

Fix the cells by adding an appropriate volume of 4% formaldehyde (B43269) in phosphate-buffered saline (PBS) and incubate for 10-15 minutes at room temperature.

-

Alternatively, fix with ice-cold 70-80% ethanol (B145695) for 30 minutes on ice.[4][14]

-

-

Permeabilization (if required) : If using formaldehyde fixation, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature. This step is not necessary for ethanol fixation.

-

Washing : Wash the cells twice with PBS for 5 minutes each.[4][14]

-

Staining :

-

Washing (Optional) : Aspirate the staining solution and wash the cells twice with PBS.[4][14] While washing is not always necessary, it can help reduce background fluorescence.[12][14]

-

Mounting : Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Imaging : Visualize the stained nuclei using a fluorescence microscope with a standard DAPI filter set (Excitation ~350 nm, Emission ~460 nm).

III. Staining Protocol for Fixed Suspension Cells for Flow Cytometry

This protocol is adapted from general Hoechst dye staining procedures.

-

Cell Preparation : Obtain a single-cell suspension at a density of 1-2 x 10^6 cells/mL.[4]

-

Fixation :

-

Washing : Wash the cells once with PBS.[4]

-

Staining :

-

Analysis : Analyze the stained cells by flow cytometry. A wash step is generally not required before analysis.[4] Use a low flow rate for optimal results.

Mandatory Visualizations

Caption: Experimental workflow for this compound fixed cell staining.

References

- 1. targetmol.cn [targetmol.cn]

- 2. MedChemExpress this compound 5 mg | Buy Online | MedChemExpress | Fisher Scientific [fishersci.fi]

- 3. adooq.com [adooq.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. Hoechst stain - Wikipedia [en.wikipedia.org]

- 9. Binding of Hoechst 33258 and its derivatives to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. docs.aatbio.com [docs.aatbio.com]

- 11. biotium.com [biotium.com]

- 12. biotium.com [biotium.com]

- 13. stemcell.com [stemcell.com]

- 14. lumiprobe.com [lumiprobe.com]

Application Notes and Protocols: ortho-iodoHoechst 33258 for Fluorescence Microscopy

Audience: Researchers, scientists, and drug development professionals.

Introduction

ortho-iodoHoechst 33258 is a fluorescent stain belonging to the Hoechst dye family, which are bis-benzimide dyes used to label DNA.[1] Like its parent compound, Hoechst 33258, the ortho-iodo derivative is a cell-permeant, blue-emitting fluorescent dye that binds to the minor groove of double-stranded DNA (dsDNA).[1][2][3] This specific binding to DNA makes it an excellent nuclear counterstain in fluorescence microscopy for both live and fixed cells.[2][4] The defining characteristic of Hoechst dyes is the significant enhancement of their fluorescence upon binding to DNA, which ensures a high signal-to-noise ratio.[2][5]

The addition of an iodine atom at the ortho position of the phenyl ring can influence the dye's binding affinity and mode of interaction with DNA.[6] While the fundamental mechanism of DNA binding is conserved, substitutions on the phenyl ring can affect the stability of the dye-DNA complex.[6]

Mechanism of Action

This compound, like other Hoechst dyes, is a non-intercalating agent that binds to the minor groove of B-DNA.[3][5] The binding shows a strong preference for adenine-thymine (A-T) rich regions, with the optimal binding site being a sequence of three A-T base pairs.[5][7] This interaction is specific and results in a substantial increase in the dye's fluorescence quantum yield, approximately 30-fold.[3][5] The fluorescence enhancement is attributed to the suppression of rotational relaxation and reduced hydration of the dye molecule upon its insertion into the DNA minor groove.[5] The binding occurs in two modes: a high-affinity binding (Kd of 1-10 nM) corresponding to the specific interaction with the B-DNA minor groove, and a low-affinity binding (Kd of ~1000 nM) from non-specific interactions with the DNA sugar-phosphate backbone.[5][7]

Figure 1. Mechanism of this compound staining.

Quantitative Data Summary

The optimal concentration of this compound can vary depending on the cell type, cell density, and experimental conditions. It is always recommended to perform a titration to determine the optimal concentration for your specific application.

| Parameter | Recommended Range | Notes |

| Working Concentration | 1 - 10 µg/mL | A starting concentration of 1 µg/mL is recommended for live cells to minimize cytotoxicity.[8][9] For fixed cells or when a stronger signal is required, the concentration can be increased up to 10 µg/mL.[2] |

| Incubation Time | 3 - 15 minutes | Incubation time can be adjusted based on the cell type and permeability.[2][10] |

| Incubation Temperature | Room Temperature or 37°C | Staining can be performed at either temperature.[10] |

| Excitation Wavelength (max) | ~350 nm | [1] |

| Emission Wavelength (max) | ~461 nm (bound to DNA) | [1] |

| Emission Wavelength (unbound) | 510 - 540 nm | Unbound dye may exhibit green fluorescence, especially at high concentrations.[1][4] |

Experimental Protocols

Stock Solution Preparation

-

Dissolving the dye: Prepare a stock solution of this compound by dissolving it in a suitable solvent such as DMSO or sterile, distilled water to a concentration of 1-10 mg/mL.[2][11]

-

Storage: Store the stock solution at 4°C for short-term storage (up to 6 months) or at -20°C for long-term storage.[1][12] Protect the solution from light.[2] Avoid repeated freeze-thaw cycles.[2]

Staining Protocol for Adherent Cells

-

Cell Culture: Culture adherent cells on sterile coverslips or in a multi-well plate until they reach the desired confluency.

-

Preparation of Working Solution: Dilute the this compound stock solution in a serum-free cell culture medium or Phosphate Buffered Saline (PBS) to the desired final working concentration (e.g., 1-10 µg/mL).[2]

-

Staining:

-

Remove the culture medium from the cells.

-

Add the working solution to the cells, ensuring the entire surface is covered.

-

Incubate at room temperature or 37°C for 3-10 minutes, protected from light.[2]

-

-

Washing:

-

Imaging: Observe the stained cells using a fluorescence microscope with a UV excitation filter and a blue emission filter.

Staining Protocol for Suspension Cells

-

Cell Preparation:

-

Staining:

-

Add 1 mL of the this compound working solution to the cell suspension.

-

Incubate at room temperature for 3-10 minutes, protected from light.[2]

-

-

Washing:

-

Imaging:

-

Resuspend the cells in serum-free culture medium or PBS.

-

The cells can then be observed by fluorescence microscopy or analyzed by flow cytometry.[2]

-

Figure 2. Experimental workflow for cell staining.

Factors Influencing Optimal Concentration

The ideal concentration of this compound is a balance between achieving a strong fluorescent signal and minimizing cellular toxicity, especially in live-cell imaging. Several factors can influence this optimal concentration.

Figure 3. Factors influencing optimal staining concentration.

-

Cell Type: Different cell lines exhibit varying membrane permeability to Hoechst dyes. Cells with lower permeability may require higher concentrations or longer incubation times.

-

Cell Density: High cell densities may require a higher concentration of the dye to ensure all nuclei are adequately stained.

-

Live vs. Fixed Cells: Live cells are more sensitive to the potential toxicity of the dye, so a lower concentration is generally recommended.[8] Fixed cells are less susceptible to toxicity, allowing for the use of higher concentrations to achieve brighter staining.

-

Incubation Time: A shorter incubation time may be compensated for by a higher dye concentration, and vice versa.

-

Imaging System Sensitivity: A more sensitive imaging system may allow for the use of lower dye concentrations, which is particularly beneficial for long-term live-cell imaging to minimize phototoxicity and other cytotoxic effects.

Safety Precautions: Because Hoechst stains bind to DNA, they are potential mutagens and should be handled with care.[1] Always wear appropriate personal protective equipment, including gloves and a lab coat, and dispose of the dye and stained materials according to your institution's guidelines.

References

- 1. Hoechst stain - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. lumiprobe.com [lumiprobe.com]

- 5. mdpi.com [mdpi.com]

- 6. Binding of Hoechst 33258 and its derivatives to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. How does Hoechst bind to DNA? | AAT Bioquest [aatbio.com]

- 8. What is the best concentration to use with Hoechst? | AAT Bioquest [aatbio.com]

- 9. biotium.com [biotium.com]

- 10. biotium.com [biotium.com]

- 11. apexbt.com [apexbt.com]

- 12. promega.com [promega.com]

Application Notes and Protocols: ortho-iodoHoechst 33258 in Flow Cytometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

ortho-iodoHoechst 33258 is a fluorescent dye belonging to the Hoechst family of bisbenzimidazole stains. These dyes are cell-permeant and bind specifically to the minor groove of A/T-rich regions of double-stranded DNA, emitting a bright blue fluorescence upon binding.[1] This property makes them valuable tools for nuclear staining in both live and fixed cells. The addition of an iodine atom in the ortho position may influence its spectral properties, cell permeability, and interaction with cellular components, offering potential advantages in specific applications.

This document provides detailed application notes and protocols for the use of this compound in flow cytometry, with a particular focus on its application in identifying and characterizing multidrug resistance in cancer cells through dye efflux assays.

Principle of Action

Like other Hoechst dyes, this compound is a DNA intercalating agent. Its fluorescence is significantly enhanced upon binding to DNA.[1] This characteristic allows for the clear visualization and quantification of nuclear DNA content in cell populations, making it suitable for cell cycle analysis.

A key application of certain Hoechst dyes, such as Hoechst 33342, is in the study of multidrug resistance (MDR).[2][3] Some cancer cells develop resistance to chemotherapy by overexpressing ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2).[4][5][6] These transporters can actively pump a wide range of substrates, including certain fluorescent dyes, out of the cell. Cells with high ABC transporter activity will therefore exhibit lower intracellular fluorescence. By measuring the efflux of this compound, it is possible to functionally assess the activity of these MDR pumps.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the use of this compound in flow cytometry. Note that some parameters are based on general protocols for Hoechst dyes and may require optimization for specific cell types and experimental conditions.

Table 1: Spectral Properties of this compound

| Parameter | Wavelength (nm) | Notes |

| Excitation Maximum (Ex) | < 380 | Typically excited using a UV laser.[1] |

| Emission Maximum (Em) | 451-495 | Emits in the blue region of the spectrum.[1] |

Table 2: Recommended Staining Parameters for Flow Cytometry

| Parameter | Recommended Range | Notes |

| Stock Solution Concentration | 1-10 mg/mL in DMSO or dH₂O | Store at -20°C, protected from light.[1] |

| Working Concentration | 0.5 - 10 µg/mL | Optimal concentration is cell-type dependent and should be determined empirically. |

| Incubation Time | 5 - 30 minutes | Longer incubation times may be required for some cell types. |

| Incubation Temperature | Room Temperature or 37°C | 37°C is often optimal for active transport assays. |

Experimental Protocols

Protocol 1: General Nuclear Staining for Cell Cycle Analysis

This protocol describes the basic procedure for staining cells with this compound for the analysis of DNA content and cell cycle distribution by flow cytometry.

Materials:

-

This compound stock solution (1 mg/mL)

-

Phosphate-Buffered Saline (PBS)

-

Cell culture medium

-

Suspension or adherent cells

-

Flow cytometer with UV excitation and blue emission detection

Procedure for Suspension Cells:

-

Harvest cells by centrifugation (e.g., 300 x g for 5 minutes).

-

Wash the cell pellet once with 1-2 mL of PBS.

-

Resuspend the cell pellet in pre-warmed cell culture medium or PBS at a concentration of 1 x 10⁶ cells/mL.

-

Add this compound to the cell suspension to a final concentration of 1-5 µg/mL.

-

Incubate for 15-30 minutes at 37°C, protected from light.

-

Analyze the cells directly on the flow cytometer without washing.

Procedure for Adherent Cells:

-

Grow adherent cells on a culture plate to the desired confluency.

-

Aspirate the culture medium.

-

Add pre-warmed medium or PBS containing 1-5 µg/mL of this compound.

-

Incubate for 15-30 minutes at 37°C, protected from light.

-

Wash the cells once with PBS.

-

Harvest the cells using trypsin or a gentle cell scraper.

-

Resuspend the cells in PBS for flow cytometric analysis.

Protocol 2: Dye Efflux Assay for Multidrug Resistance Analysis

This protocol is adapted from methods using Hoechst 33342 to assess the function of ABC transporters.[2][4] It allows for the identification of a "side population" (SP) of cells with high dye efflux capacity, which is characteristic of certain stem cells and drug-resistant cancer cells.[5]

Materials:

-

This compound stock solution (1 mg/mL)

-

Control cells (drug-sensitive parental cell line)

-

Test cells (potentially drug-resistant cell line)

-

ABC transporter inhibitor (e.g., Verapamil for P-gp, Fumitremorgin C for BCRP)

-

Cell culture medium

-

Flow cytometer with UV excitation and dual-wavelength blue and red emission detection

Procedure:

-

Harvest and wash control and test cells as described in Protocol 1.

-

Resuspend cells in pre-warmed cell culture medium at 1 x 10⁶ cells/mL.

-

For each cell line, prepare two tubes:

-

Tube A (Stain only): Add this compound to a final concentration of 5 µg/mL.

-

Tube B (Stain + Inhibitor): Add the ABC transporter inhibitor to its optimal working concentration (e.g., 50 µM Verapamil) and this compound to a final concentration of 5 µg/mL.

-

-

Incubate all tubes for 90 minutes at 37°C, protected from light, with occasional mixing.

-

After incubation, place the tubes on ice to stop the efflux.

-

Analyze the cells by flow cytometry. Collect both blue and red fluorescence signals. The SP will appear as a dimly stained population on a dual-wavelength plot.

-

Data Analysis: Compare the fluorescence intensity of the test cells with and without the inhibitor. A significant increase in fluorescence in the presence of the inhibitor indicates active efflux and a multidrug-resistant phenotype.

Visualizations

Caption: Workflow for General Nuclear Staining.

Caption: Workflow for Dye Efflux Assay.

Caption: Mechanism of Dye Efflux via ABC Transporters.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Flow cytometric monitoring of fluorescent drug retention and efflux - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Flow Cytometric Evaluation of Multidrug Resistance Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Measurement of Multiple Drug Resistance Transporter Activity in Putative Cancer Stem/Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ashpublications.org [ashpublications.org]

ortho-iodoHoechst 33258: Application Notes and Protocols for Nuclear Counterstaining in Immunofluorescence

For Researchers, Scientists, and Drug Development Professionals

Introduction

ortho-iodoHoechst 33258 is a blue fluorescent, cell-permeant nuclear counterstain belonging to the Hoechst family of bisbenzimide dyes.[1][2] Like its parent compound, Hoechst 33258, it binds to the minor groove of double-stranded DNA, showing a preference for adenine-thymine (A-T) rich regions.[1][2] Upon binding to DNA, its fluorescence emission intensity increases significantly.[1] This property makes it an excellent tool for visualizing cell nuclei in both fixed and living cells. The introduction of an iodine atom at the ortho position of the phenyl ring may influence its DNA binding and photosensitizing properties. This document provides detailed application notes and protocols for the use of this compound as a nuclear counterstain in immunofluorescence (IF) applications.

Physicochemical and Spectral Properties

| Property | Value | Reference |

| Molecular Formula | C₂₅H₂₃IN₆ | [3] |

| Molecular Weight | 534.39 g/mol | [4] |

| Excitation Maximum (λex) | ~352 nm | [5] |

| Emission Maximum (λem) | ~461 nm | [6] |

| Molar Extinction Coefficient (ε) | ~46,000 cm⁻¹M⁻¹ (for Hoechst 33258) | [5] |

| Solubility | Soluble in DMSO and water | [4][6] |

| Storage | Store stock solutions at 4°C or -20°C, protected from light. Avoid repeated freeze-thaw cycles. | [1] |

Mechanism of Action

This compound, like other Hoechst dyes, is a non-intercalating agent that binds to the minor groove of DNA. This binding is preferential for sequences rich in adenine (B156593) and thymine. The fluorescence of the dye is significantly enhanced upon binding to DNA, leading to a high signal-to-noise ratio for nuclear staining.

Caption: Mechanism of this compound Staining.

Applications in Research and Drug Development

Nuclear Counterstaining in Immunofluorescence

The primary application of this compound is as a nuclear counterstain in immunofluorescence (IF) to visualize the location and morphology of the nucleus in relation to fluorescently labeled antibodies. Its distinct blue emission is compatible with common green (e.g., FITC, Alexa Fluor 488) and red (e.g., TRITC, Alexa Fluor 594) fluorophores used for antibody detection.

High-Content Screening (HCS)

In drug development, high-content screening platforms are utilized to assess the effects of chemical compounds on cellular morphology and function. Nuclear staining with dyes like this compound is fundamental for automated image analysis, enabling the quantification of cell number, nuclear size and shape, and DNA content, which are critical parameters for identifying cytotoxic or cytostatic compounds.

Studies of Drug-DNA Interactions

The halogenation of Hoechst dyes can be leveraged in drug development. For instance, iodo-Hoechst analogues have been studied for their ability to sensitize DNA to UVA radiation, inducing DNA cleavage. This property can be explored for developing photosensitizing drugs for targeted therapies. Furthermore, the Hoechst scaffold serves as a DNA-targeting moiety, which can be conjugated to other molecules to deliver them to the nucleus.

Experimental Protocols

Reagent Preparation

1. Stock Solution (1 mg/mL):

-

Dissolve 5 mg of this compound (MW: 534.39 g/mol ) in 5 mL of high-quality, anhydrous Dimethyl Sulfoxide (DMSO).

-

Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store at -20°C, protected from light. The stock solution is stable for at least 6 months.

2. Working Solution (1 µg/mL):

-

Dilute the 1 mg/mL stock solution 1:1000 in an appropriate buffer, such as Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS).

-

For a final volume of 1 mL, add 1 µL of the stock solution to 999 µL of buffer.

-

The optimal concentration may vary depending on the cell type and experimental conditions, typically ranging from 0.1 to 10 µg/mL. It is recommended to perform a titration to determine the optimal concentration for your specific application.

Protocol 1: Counterstaining of Fixed Cells in Immunofluorescence

This protocol assumes that the immunofluorescence staining with primary and secondary antibodies has already been completed.

Caption: Workflow for Fixed Cell Counterstaining.

Detailed Steps:

-

Washing after Secondary Antibody: Following incubation with the fluorescently labeled secondary antibody, wash the cells three times for 5 minutes each with PBS.

-

Nuclear Counterstaining:

-

Dilute the this compound stock solution to a final working concentration of 1 µg/mL in PBS.

-

Add the working solution to the cells, ensuring the entire surface of the coverslip is covered.

-

Incubate for 5-10 minutes at room temperature, protected from light.

-

-

Final Washes: Wash the cells twice for 5 minutes each with PBS to remove unbound dye.

-

Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.

-

Imaging: Visualize the stained nuclei using a fluorescence microscope equipped with a UV excitation source (e.g., a DAPI filter set).

Protocol 2: Staining of Live Cells

Detailed Steps:

-

Cell Culture: Culture cells to the desired confluency in a suitable vessel (e.g., chambered coverslip, multi-well plate).

-

Staining:

-

Prepare a working solution of this compound at a concentration of 0.5-5 µg/mL in pre-warmed cell culture medium.

-

Remove the existing medium from the cells and replace it with the staining solution.

-

Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.

-

-

Washing (Optional but Recommended): For clearer imaging, you can replace the staining solution with fresh, pre-warmed medium and incubate for another 5-10 minutes to allow unbound dye to diffuse out of the cells.

-

Imaging: Image the live cells directly using a fluorescence microscope equipped with a UV laser and appropriate environmental controls (temperature, CO₂).

Troubleshooting

| Issue | Possible Cause | Solution |

| Weak Nuclear Staining | - Insufficient dye concentration- Short incubation time- Low DNA content (e.g., apoptotic cells) | - Increase the dye concentration or incubation time.- Verify cell health. |

| High Background Fluorescence | - Excessive dye concentration- Inadequate washing | - Decrease the dye concentration.- Increase the number and duration of wash steps. |

| Photobleaching | - Prolonged exposure to excitation light | - Minimize exposure to the excitation source.- Use an antifade mounting medium for fixed cells.- Acquire images using shorter exposure times or lower laser power. |

| Cytotoxicity (Live Cell Imaging) | - High dye concentration- Prolonged incubation | - Use the lowest effective concentration.- Minimize the incubation time. |

Safety Precautions

This compound binds to DNA and should be handled as a potential mutagen. Always wear appropriate personal protective equipment (PPE), including gloves and a lab coat, when handling the dye. Dispose of waste containing the dye according to your institution's guidelines for chemical waste.

References

Long-Term Live-Cell Imaging with ortho-iodoHoechst 33258: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

ortho-iodoHoechst 33258 is a blue fluorescent, cell-permeant DNA stain belonging to the Hoechst dye family. It binds to the minor groove of DNA, with a preference for AT-rich regions.[1] This property makes it a valuable tool for visualizing the nucleus in live cells. Its application in long-term imaging, however, requires careful consideration of its potential for phototoxicity. When excited by UV light, this compound can induce DNA damage, primarily through the generation of double-strand breaks (DSBs).[2][3] This document provides detailed application notes and protocols for the effective use of this compound in long-term live-cell imaging, with a focus on minimizing phototoxicity and understanding its cellular effects.

Applications

-

Real-time nuclear labeling: this compound allows for the continuous visualization of nuclear morphology, making it suitable for tracking cell division, apoptosis, and other dynamic nuclear events over extended periods.[4]

-

Studies of DNA damage and repair: Due to its ability to induce DNA damage upon photoactivation, it can be used as a tool to study cellular responses to DNA double-strand breaks in a spatially and temporally controlled manner.[2][3]

-

High-throughput screening: In automated microscopy setups, it can be used for cell counting and viability assays, although careful optimization is required to mitigate phototoxic effects.

Data Presentation

Table 1: Spectral Properties of this compound

| Property | Value | Reference |

| Excitation Maximum (Ex) | ~350 nm | [1] |

| Emission Maximum (Em) | ~461 nm (bound to DNA) | [1] |

| Stokes Shift | ~111 nm | [1] |

Table 2: Recommended Starting Concentrations for Long-Term Imaging

| Cell Type | Concentration Range | Incubation Time | Notes |

| Adherent Mammalian Cells (e.g., HeLa, U2OS) | 50 - 200 ng/mL | 15 - 30 minutes | Lower concentrations are recommended for longer imaging durations to minimize toxicity. |

| Suspension Mammalian Cells (e.g., Jurkat) | 100 - 500 ng/mL | 15 - 30 minutes | Cells may require slightly higher concentrations for optimal staining. |

Note: The optimal concentration should be determined empirically for each cell line and experimental condition.

Table 3: Phototoxicity Profile of Hoechst Dyes (Data for Hoechst 33342 as a proxy)

| Hoechst 33342 Concentration | Imaging Interval | Cumulative Apoptosis (at 72h) | Light Fluence per Scan |

| 0.01 µg/mL | 15 min | Low | 9.05 mJ/cm² |

| 0.1 µg/mL | 15 min | Moderate | 9.05 mJ/cm² |

| 1.0 µg/mL | 15 min | High | 9.05 mJ/cm² |

| 0.1 µg/mL | 30 min | Low | 2.27 mJ/cm² |

| 1.0 µg/mL | 30 min | Moderate | 2.27 mJ/cm² |

This data is adapted from a study on Hoechst 33342 and serves as a guideline for understanding the relationship between dye concentration, light exposure, and phototoxicity. Similar trends are expected for this compound, but specific values may vary.

Experimental Protocols

Protocol 1: General Staining for Short-Term Live-Cell Imaging

-

Prepare Stock Solution: Dissolve this compound in sterile, high-quality DMSO to a stock concentration of 1 mg/mL. Store at -20°C, protected from light.

-

Prepare Working Solution: Dilute the stock solution in pre-warmed, serum-free culture medium or PBS to a final working concentration of 0.1-1 µg/mL.[5]

-

Cell Staining:

-

For adherent cells, remove the culture medium and add the working solution to cover the cells.

-

For suspension cells, centrifuge the cells, remove the supernatant, and resuspend the cell pellet in the working solution.

-

-

Incubation: Incubate the cells for 10-30 minutes at 37°C, protected from light.

-

Washing: Remove the staining solution and wash the cells twice with pre-warmed, complete culture medium.

-

Imaging: Proceed with imaging using a fluorescence microscope equipped with a DAPI filter set.

Protocol 2: Long-Term Live-Cell Imaging (Minimizing Phototoxicity)

This protocol is designed for time-lapse experiments lasting several hours to days.

-

Cell Seeding: Plate cells in a suitable imaging dish or plate at a density that will not lead to overconfluence during the experiment. Allow cells to adhere and enter a healthy growth phase.

-

Dye Concentration Optimization:

-

Based on the data in Table 2, start with the lowest recommended concentration (e.g., 50 ng/mL).

-

Perform a dose-response experiment to determine the lowest concentration that provides an adequate signal-to-noise ratio for your imaging setup.

-

-

Staining:

-

Add the optimized concentration of this compound directly to the complete culture medium.

-

Incubate for at least 30 minutes before starting the imaging session to ensure even staining. There is no need to wash the dye out for long-term imaging, as this can stress the cells.

-

-

Microscope Setup and Image Acquisition:

-

Light Source: Use the lowest possible light intensity from your UV light source (e.g., mercury or xenon arc lamp, or a 350-370 nm LED) that still provides a detectable signal.

-

Exposure Time: Use the shortest possible exposure time. Increase camera gain or use a more sensitive camera if necessary to compensate.

-

Imaging Interval: Image as infrequently as possible to capture the dynamics of the biological process of interest. For slow processes, intervals of 30 minutes to 1 hour are recommended.

-

Z-stacks: If acquiring 3D images, use the minimum number of Z-slices required to cover the nucleus.

-

Autofocus: Utilize a hardware-based autofocus system to minimize phototoxicity from repeated focusing.

-

-

Environmental Control: Maintain cells at 37°C and 5% CO2 in a humidified chamber throughout the experiment.[6]

-

Control Experiments:

-

No Dye Control: Image unstained cells under the same conditions to assess the phototoxicity of the light exposure alone.

-

No Imaging Control: Stain cells but do not expose them to the imaging light to assess the inherent cytotoxicity of the dye at the chosen concentration.

-

Protocol 3: Cell Viability Assessment during Long-Term Imaging

This protocol can be run in parallel with a long-term imaging experiment to quantify the impact of this compound and the imaging process on cell viability.

-

Experimental Setup: Prepare parallel wells of cells under the same conditions as the imaging experiment (same dye concentration and light exposure protocol).

-

Viability Assays: At different time points during the experiment (e.g., 0, 24, 48, 72 hours), perform a quantitative cell viability assay.

-

MTT Assay:

-

Add MTT solution to a final concentration of 0.5 mg/mL.

-

Incubate for 2-4 hours at 37°C.

-

Add solubilization solution (e.g., DMSO or a detergent-based solution) and mix to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a plate reader.[7]

-

-

Resazurin (B115843) (alamarBlue) Assay:

-

Add resazurin solution to the culture medium.

-

Incubate for 1-4 hours at 37°C.

-

Measure fluorescence (Ex/Em ~560/590 nm) using a plate reader.[7]

-

-

Live/Dead Staining (Endpoint): Use a combination of a cell-permeant green fluorescent dye (e.g., Calcein AM) to stain live cells and a cell-impermeant red fluorescent dye (e.g., Propidium Iodide or Ethidium Homodimer-1) to stain dead cells. Image and quantify the number of live and dead cells.

-

-

Data Analysis: Normalize the viability data to the control groups (no dye, no imaging) to isolate the effects of the dye and the imaging process.

Mandatory Visualizations

DNA Damage Response Pathway

Caption: DNA damage response pathway initiated by this compound and UV light.

Experimental Workflow for Long-Term Imaging

Caption: Experimental workflow for long-term live-cell imaging.

References

- 1. Hoechst stain - Wikipedia [en.wikipedia.org]